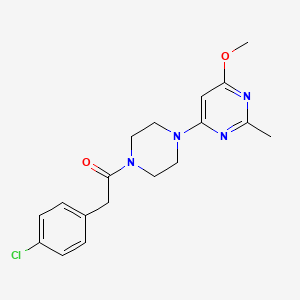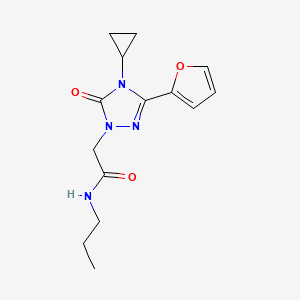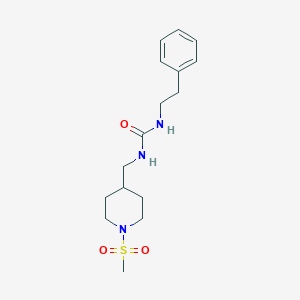
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(Methylsulfonyl)piperidin-4-yl)methanol” is an organic compound with the CAS Number: 241134-34-9. It has a molecular weight of 193.27 and its IUPAC name is [1-(methylsulfonyl)-4-piperidinyl]methanol .
Synthesis Analysis
There are several methods for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “(1-(Methylsulfonyl)piperidin-4-yl)methanol” is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“(1-(Methylsulfonyl)piperidin-4-yl)methanol” is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(Methylsulfonyl)piperidin-4-amine is a piperidine derivative with potential therapeutic applications. Researchers explore its pharmacological properties, such as receptor binding affinity, metabolic stability, and toxicity. It may serve as a scaffold for designing novel drugs targeting specific diseases or biological pathways .
Neuropharmacology
The compound’s structural features suggest potential interactions with neurotransmitter receptors. Researchers investigate its effects on neuronal function, receptor modulation, and neuroprotection. It could be relevant in treating neurodegenerative disorders or mood-related conditions .
Organic Synthesis
1-(Methylsulfonyl)piperidin-4-amine serves as a building block in organic synthesis. Chemists use it to create more complex molecules by functionalizing its amine group or modifying its piperidine ring. Its versatility makes it valuable in constructing diverse chemical libraries .
Agrochemicals
The compound’s structure resembles certain agrochemicals. Researchers explore its potential as a pesticide or herbicide. By understanding its mode of action and selectivity, they aim to develop environmentally friendly alternatives for crop protection .
Materials Science
1-(Methylsulfonyl)piperidin-4-amine could find applications in materials science. Its functional groups allow for chemical modification, making it useful in designing polymers, coatings, or sensors. Researchers investigate its compatibility with various substrates and its impact on material properties .
Catalysis
The compound’s nitrogen and sulfur atoms may participate in catalytic reactions. Researchers explore its potential as a ligand or organocatalyst. By fine-tuning its structure, they aim to enhance its catalytic activity in various transformations .
Safety and Hazards
properties
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-23(21,22)19-11-8-15(9-12-19)13-18-16(20)17-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRYBTOJQLYGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

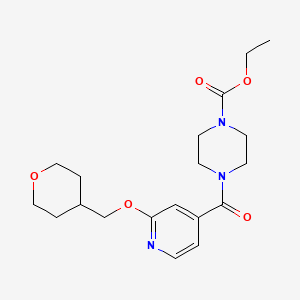
![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)
![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)
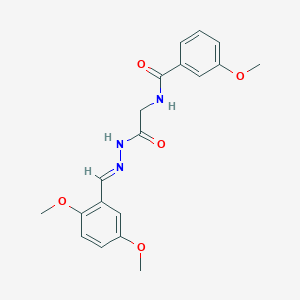
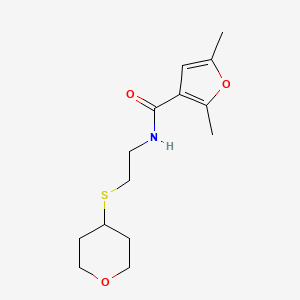
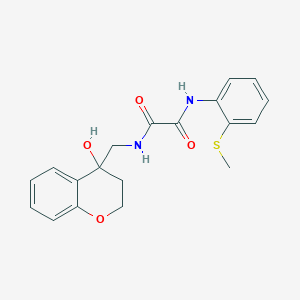
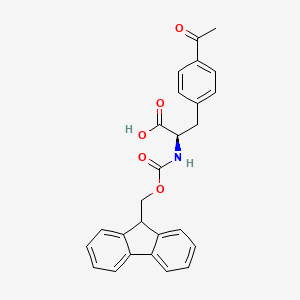
![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)
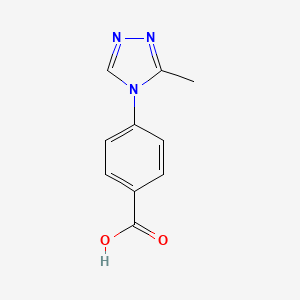
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)
